

# Spectroscopic and Analytical Profile of 4-(4-Chlorophenyl)-2-pyrrolidinone

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## Compound of Interest

Compound Name: 4-(4-Chlorophenyl)-2-pyrrolidinone

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-(4-Chlorophenyl)-2-pyrrolidinone**, a notable impurity of the muscle relaxant Baclofen. The following sections detail the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data, along with the methodologies employed for their acquisition. This document is intended to serve as a critical reference for researchers involved in the quality control, synthesis, and analysis of Baclofen and its related compounds.

## Spectroscopic Data

The spectroscopic data for **4-(4-Chlorophenyl)-2-pyrrolidinone**, also known as Baclofen Impurity-A, has been compiled and organized for clarity and comparative analysis.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra provide detailed structural information about the molecule. The chemical shifts ( $\delta$ ) are reported in parts per million (ppm).

Table 1:  $^1\text{H}$  NMR Spectroscopic Data

| Chemical Shift ( $\delta$ , ppm) | Multiplicity | Number of Protons | Assignment            |
|----------------------------------|--------------|-------------------|-----------------------|
| 7.72                             | Singlet      | 1H                | Pyrrolidinone NH      |
| 7.38-7.32                        | Multiplet    | 4H                | Benzene ring          |
| 3.62-3.59                        | Multiplet    | 2H                | Pyrrolidinone ring    |
| 3.19-3.15                        | Pentate      | 1H                | Pyrrolidinone ring CH |
| 2.30-2.25                        | Multiplet    | 2H                | Pyrrolidinone ring    |

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data

| Chemical Shift ( $\delta$ , ppm) | Assignment      |
|----------------------------------|-----------------|
| 175.80                           | C=O (Carbonyl)  |
| 141.80                           | Aromatic C      |
| 131.16                           | Aromatic C      |
| 128.89                           | Aromatic C      |
| 48.45                            | Pyrrolidinone C |
| 40.02                            | Pyrrolidinone C |

## Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight and provides insights into the fragmentation pattern of the molecule.

Table 3: Mass Spectrometry Data[1]

| m/z       | Ion                |
|-----------|--------------------|
| 196.05200 | [M+H] <sup>+</sup> |
| 195.05    | [M] <sup>+</sup>   |
| 140       | Fragment           |
| 138       | Fragment           |

## Infrared (IR) Spectroscopy

The infrared spectrum reveals the presence of key functional groups within the molecule.

Table 4: Infrared (IR) Spectroscopic Data

| Wavenumber (cm <sup>-1</sup> ) | Assignment     |
|--------------------------------|----------------|
| 3435                           | N-H Stretching |

## Experimental Protocols

The following sections provide detailed methodologies for the acquisition of the spectroscopic data presented above.

### NMR Spectroscopy

The <sup>1</sup>H and <sup>13</sup>C NMR spectra were recorded to elucidate the structure of the synthesized compound.

- **Instrumentation:** Not explicitly specified in the source. A standard high-resolution NMR spectrometer would be used.
- **Sample Preparation:** The sample was dissolved in a suitable deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>).
- **Data Acquisition:**

- $^1\text{H}$  NMR: The spectrum was acquired with respect to a standard internal reference (e.g., TMS). Data was collected, and chemical shifts were reported in ppm.
- $^{13}\text{C}$  NMR: The spectrum was acquired, and chemical shifts were reported in ppm relative to a standard internal reference.

## LC-MS Analysis

Liquid chromatography-mass spectrometry was performed to confirm the molecular mass of the compound.

- Instrumentation: Agilent Technologies 1200 Infinity Series LC coupled with a 6520 Accurate Mass Q-TOF mass spectrometer.
- Sample Preparation: 2-3 mg of the sample was dissolved and diluted with a suitable quantity of the mobile phase.
- Chromatographic Conditions:
  - Mobile Phase: A mixture of acetonitrile and water (50:50, v/v) was used in an isocratic mode.
  - Flow Rate: 0.3 mL/min.
  - Injection Volume: 0.1  $\mu\text{L}$ .
- Mass Spectrometric Conditions:
  - Ionization Source: Electrospray Ionization (ESI) in positive mode.
  - Capillary Voltage: 3500 V.
  - Gas Temperature: 300°C.
  - Drying Gas Flow: 10 L/min.
  - Nebulizer Pressure: 40 psig.
  - Fragmentor Voltage: 70 V.

- Mass Range:  $m/z$  50-1000.
- Data Analysis: The instrument was controlled and data integration was performed with Mass Hunter software.

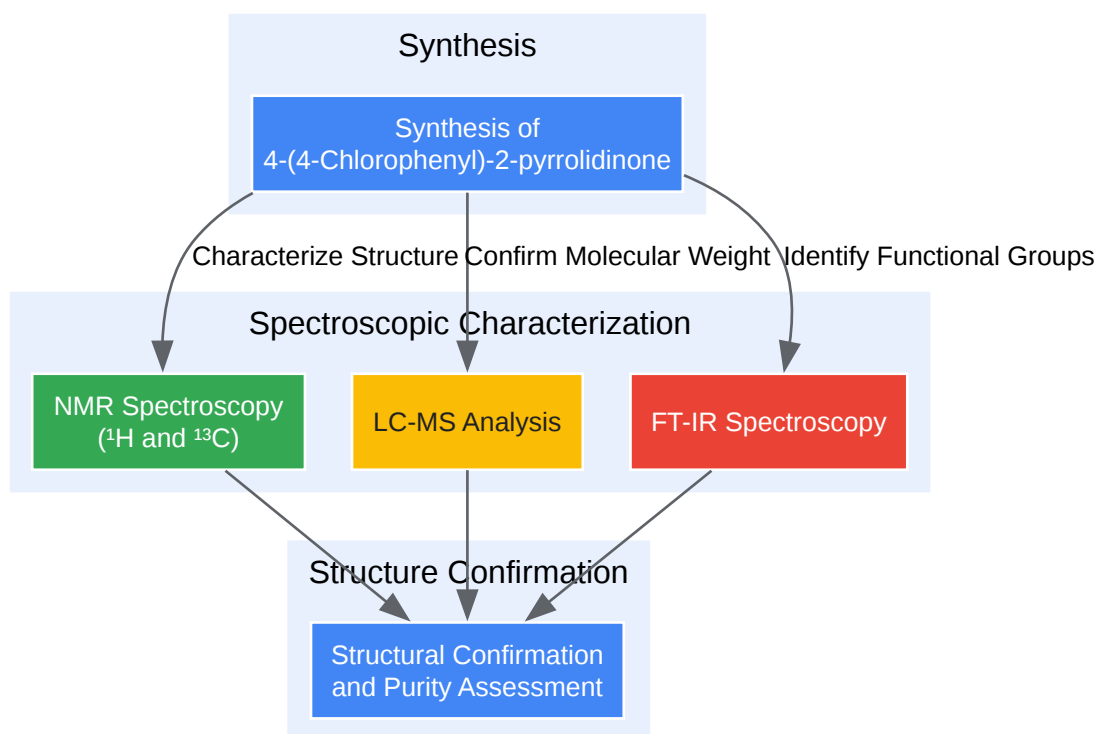
## FT-IR Spectroscopy

Fourier-Transform Infrared Spectroscopy was used to identify the functional groups present in the molecule.

- Instrumentation: Not explicitly specified in the source. A standard FT-IR spectrometer would be used.
- Sample Preparation: The sample was prepared using the KBr (potassium bromide) pellet technique.
- Data Acquisition: The spectrum was recorded over a standard wavenumber range (e.g., 4000-400  $\text{cm}^{-1}$ ).

## Experimental Workflow Visualization

The analytical workflow for the characterization of **4-(4-Chlorophenyl)-2-pyrrolidinone** is a linear process involving synthesis followed by spectroscopic analysis. As there are no complex signaling pathways or branching logical relationships described in the provided context, a workflow diagram illustrates the sequence of analytical techniques employed.



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Caption: Analytical workflow for **4-(4-Chlorophenyl)-2-pyrrolidinone**.

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## References

- 1. 4-(4-Chlorophenyl)-2-pyrrolidinone | C<sub>10</sub>H<sub>10</sub>ClNO | CID 185490 - PubChem [pubchem.ncbi.nlm.nih.gov]
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